(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
The compound (E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic molecule featuring a pyrimido[2,1-b][1,3]thiazine core fused with a thiazine ring. Key structural features include:
- 8-Methyl group: Influences steric and electronic properties.
- 4-Oxo moiety: Introduces hydrogen-bonding capability.
- Ethyl carboxylate ester: Modifies solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-18(23)17-13(2)20-19-21(16(22)11-12-25-19)15(17)10-9-14-7-5-4-6-8-14/h4-10,15H,3,11-12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJFMGKASSIZIX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or its analogs[_{{{CITATION{{{2{Ethyl 6-Methyl-2-oxo-4-{4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy .... The reaction conditions often require an acid catalyst and a suitable solvent, such as ethanol, under reflux conditions[{{{CITATION{{{_3{Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4 ...](https://www.mdpi.com/1422-8599/2017/3/M946).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes and maintain precise control over reaction conditions. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The styryl moiety can be oxidized to form a more complex aromatic system.
Reduction: : Reduction reactions can be performed on the carbonyl groups to form alcohols.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Production of corresponding alcohols.
Substitution: : Formation of substituted thiazine derivatives.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives might be explored for biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: : Application in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological system in which the compound is tested.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C17H18N2O3S
- IUPAC Name : (E)-ethyl 8-methyl-4-oxo-6-styryl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
This compound features a thiazine ring fused with a pyrimidine structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to (E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine have shown various biological activities:
-
Anticancer Activity :
- Several studies have demonstrated that thiazine and pyrimidine derivatives exhibit significant anticancer properties. For instance, a study reported that certain thiazine derivatives displayed potent inhibitory effects on tumor cell lines with GI50 values indicating effective growth inhibition .
- The compound's structural components may interact with specific biological targets involved in cancer cell proliferation.
- Antimicrobial Activity :
- Analgesic and Anti-inflammatory Effects :
Anticancer Studies
A notable study examined the anticancer effects of several thiazine derivatives against human cancer cell lines including NCI-H460 (lung cancer), MCF-7 (breast cancer), and SF-268 (central nervous system cancer). The results indicated:
| Compound | GI50 (μmol L⁻¹) | NCI-H460 | MCF-7 | SF-268 |
|---|---|---|---|---|
| Compound A | 12.4 ± 2.3 | 8.33 ± 1.2 | 8.33 ± 1.2 | |
| Compound B | 55.3 ± 8.7 | 60.0 ± 10 | 60.0 ± 10 | |
| Compound C | 28.2 ± 3.4 | 18.3 ± 4.2 | 18.3 ± 4.2 |
These findings suggest that modifications in the thiazine structure can significantly impact anticancer efficacy .
Antimicrobial Studies
In another research effort focusing on antimicrobial properties, various derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to enhanced antimicrobial potency compared to standard antibiotics.
The biological activity of (E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine may involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes crucial for DNA replication or cellular metabolism in cancer cells.
- Receptor Interaction : It may interact with specific receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
Q & A
Q. How can synthetic routes for this compound be optimized for higher yield and purity?
The synthesis involves multi-step organic reactions, with critical parameters including solvent choice (ethanol or DMF for solubility), temperature control, and reaction time. For example, cyclization under basic conditions or refluxing with acetic acid/anhydride mixtures can improve yield . Monitoring via TLC or HPLC ensures reaction progress and purity .
Q. What analytical techniques are recommended for structural elucidation?
Key methods include:
Q. How should solubility and stability be assessed for experimental use?
Test solubility in polar aprotic solvents (DMF, DMSO) or ethanol via gradient dilution. Stability under light/moisture is evaluated by storing samples under controlled conditions (e.g., inert atmosphere, desiccants) and analyzing degradation via HPLC .
Q. What are the standard protocols for monitoring reaction progress?
Use TLC with UV-active spots or HPLC with UV/Vis detection. For example, reversed-phase HPLC with C18 columns and acetonitrile/water gradients resolves intermediates and products .
Advanced Research Questions
Q. How can conformational analysis resolve discrepancies in crystallographic data?
Ring puckering in the pyrimido-thiazine core can be quantified using Cremer-Pople parameters . For instance, X-ray data may reveal deviations from planarity (e.g., boat-like conformations), which influence reactivity and biological interactions . SHELXL refinement accounts for torsional strain and hydrogen-bonding networks .
Q. What strategies address contradictions in synthetic yields across studies?
Variations in solvents, catalysts, or purification methods may cause yield discrepancies. Systematic optimization using design-of-experiment (DoE) approaches, such as varying temperature (80–120°C) or solvent ratios, identifies robust conditions . Replicate experiments with controlled variables (e.g., inert atmosphere) reduce error .
Q. How can hydrogen-bonding patterns inform crystal packing predictions?
Etter’s graph-set analysis categorizes intermolecular interactions (e.g., C–H···O bonds) into chains or rings, guiding predictions of crystal packing motifs. For example, bifurcated hydrogen bonds in the title compound form c-axis-linked chains, impacting solubility and crystallinity .
Q. What mechanistic insights explain its potential enzyme inhibition?
Docking studies (if computational data is available) or kinetic assays (e.g., IC₅₀ determination) can probe interactions with targets like kinases or proteases. The styryl group may enable π-π stacking with active-site residues, while the carbonyl acts as a hydrogen-bond acceptor .
Q. How do substituents influence biological activity?
Structure-activity relationship (SAR) studies compare analogs with modified groups (e.g., halogenated aryl vs. methoxy). For example, bromine at the 3-position enhances electrophilicity, potentially increasing binding affinity . Enzymatic assays (e.g., fluorescence-based) quantify inhibition efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
